molecular formula C13H16O4 B1315658 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid CAS No. 103234-38-4

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid

Cat. No.: B1315658
CAS No.: 103234-38-4
M. Wt: 236.26 g/mol
InChI Key: UXBGNNIUWXVYLX-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes a phenyl ring substituted with dimethyl and methoxy groups, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethyl-4-methoxyphenyl with a suitable butyric acid derivative under controlled conditions. Catalysts such as palladium or other transition metals may be used to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-methoxyphenylboronic acid
  • 3,5-Dimethyl-4-methoxyphenylmagnesium bromide
  • 3,5-Dimethyl-4-methoxypyridine derivatives

Uniqueness: 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8-6-10(7-9(2)13(8)17-3)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBGNNIUWXVYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554724
Record name 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103234-38-4
Record name 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Succinic anhydride (22.06 gm) was added to a mixture of 2,6-dimethylanisole (30 g) and anhydrous aluminium trichloride (59 g) in 1,2-dichloroethane (200 ml) at 0° C. The mixture was stirred for 0.5 hr at 0° C. and at room temperature for 4 hr. The mixture was poured onto ice-concentrated hydrochloric acid. After stirring vigorously for 5 min, the mixture was extracted with ethyl acetate. The dried (MgSO4) organic fraction was evaporated to give 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid as white crystals, mp 108° C.
Quantity
22.06 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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